molecular formula C28H20Cl4N2O4 B2504511 2,5-dichloro-N-[4'-(2,5-dichlorobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide CAS No. 392246-48-9

2,5-dichloro-N-[4'-(2,5-dichlorobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide

Cat. No.: B2504511
CAS No.: 392246-48-9
M. Wt: 590.28
InChI Key: SWWRYZZRDHLDTP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide is a complex organic compound characterized by multiple chlorine and methoxy substituents on a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Nitration: of 2,5-dichloroaniline to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Acylation: to form the benzamide structure.

    Coupling: reactions to introduce the biphenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-1,4-phenylenediamine: Used in the synthesis of dyes and pigments.

    2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: An intermediate in organic synthesis.

    4,5-dichlorophthalonitrile: Used in the synthesis of phthalocyanine compounds.

Uniqueness

2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl4N2O4/c1-37-25-11-15(3-9-23(25)33-27(35)19-13-17(29)5-7-21(19)31)16-4-10-24(26(12-16)38-2)34-28(36)20-14-18(30)6-8-22(20)32/h3-14H,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWRYZZRDHLDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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